Methods and Technical Details
The synthesis of beta-Streptozocin involves several steps that can be achieved through various chemical pathways. One common method includes the reaction of N-methyl-N-nitrosourea with glucose derivatives, which results in the formation of the desired compound. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.
Key steps in the synthesis may involve:
Structure and Data
Beta-Streptozocin has a complex molecular structure characterized by its nitrosourea group linked to a glucosamine moiety. The chemical formula is , with a molecular weight of approximately 253.2 g/mol.
Reactions and Technical Details
Beta-Streptozocin undergoes several chemical reactions that are significant for its pharmacological effects. Notably, it reacts with cellular nucleophiles, leading to DNA alkylation, which is pivotal in its mechanism of inducing cell death in pancreatic beta cells.
Process and Data
The mechanism by which beta-Streptozocin induces cytotoxicity involves its selective uptake into pancreatic beta cells through glucose transporters (GLUT2). Once inside the cell, it alkylates DNA, leading to:
Experimental data indicate that beta-Streptozocin can significantly reduce insulin secretion and induce hyperglycemia in treated animal models, mimicking type 1 diabetes pathology.
Physical and Chemical Properties
Scientific Uses
Beta-Streptozocin is primarily utilized in biomedical research:
Beta-Streptozotocin (Streptozotocin) emerged from pharmaceutical research in the late 1950s when the soil bacterium Streptomyces achromogenes was found to produce this cytotoxic glucosamine-nitrosourea compound. Chemically identified as 2-deoxy-2-({[methyl(nitroso)amino]carbonyl}amino)-β-D-glucopyranose, Streptozotocin features a hydrophilic structure with a methylnitrosourea moiety attached to a glucose molecule [1]. This molecular configuration distinguished it from conventional nitrosourea compounds through its unexpected hydrophilic properties and glucose-mediated cellular targeting.
Early investigations revealed Streptozotocin's potent antibacterial effects through selective inhibition of DNA synthesis in bacterial cells, where it specifically interacted with cytosine moieties to degrade bacterial DNA [1]. By the 1960s, researchers leveraged its alkylating properties for oncology applications. The compound demonstrated clinical utility against metastasizing pancreatic islet cell tumors (insulinomas) and malignant carcinoid tumors in humans due to its ability to selectively target neuroendocrine tissues. This therapeutic application stemmed from Streptozotocin's capacity to induce DNA alkylation—particularly methylation at the O⁶ position of guanine—causing chromosomal damage and cell death in rapidly dividing cancer cells [1]. The National Cancer Institute subsequently recognized Streptozotocin as an experimental chemotherapeutic agent, cementing its initial biomedical significance in cancer therapeutics.
Table 1: Key Characteristics of Streptozotocin in Early Oncology Research
Property | Description | Biomedical Significance |
---|---|---|
Chemical Classification | N-methyl-N-nitrosourea linked to glucosamine | Selective cytotoxicity via glucose transporters |
Primary Mechanism | DNA alkylation (guanine methylation) | Inhibition of DNA synthesis in tumor cells |
Solubility Profile | Highly soluble in water and polar solvents | Facilitated intravenous administration |
Biological Half-life | 5-15 minutes in physiological conditions | Rapid systemic clearance |
Tumor Selectivity | Pancreatic neuroendocrine tumors, carcinoids | Clinical efficacy in hormone-secreting malignancies |
The trajectory of Streptozotocin research underwent a transformative shift in 1963 when Rakieten and colleagues documented severe hyperglycemia and pancreatic beta-cell destruction in non-tumor-bearing rodents during preclinical toxicology studies [1]. This unexpected diabetogenic effect—absent in human cancer patients—revealed profound species-specific toxicity. Subsequent investigations established that Streptozotocin's structural similarity to glucose and N-acetyl glucosamine enabled selective uptake into pancreatic beta cells via the Glucose Transporter 2 protein [1].
The molecular basis for this selectivity resides in Streptozotocin's glucose moiety, which facilitates transport through low-affinity glucose transporters abundant in rodent beta cells. Crucially, species variation in transporter expression explained differential susceptibility: human beta cells express minimal constitutive Glucose Transporter 2, rendering them resistant to Streptozotocin's diabetogenic effects during cancer therapy [1]. This mechanistic understanding emerged from pivotal studies demonstrating that insulin-producing cells lacking Glucose Transporter 2 expression remained resistant to Streptozotocin, while engineered expression conferred vulnerability [1]. The compound's selective beta-cell cytotoxicity manifested within 72 hours post-administration through three well-defined cytotoxic pathways:
Table 2: Streptozotocin's Primary Cytotoxic Pathways in Pancreatic Beta Cells
Pathway | Molecular Mechanism | Cellular Consequence |
---|---|---|
DNA Methylation | CH₃⁺ formation causing guanine alkylation | PARP activation → NAD⁺/ATP depletion |
Nitric Oxide Production | Donation of nitric oxide inhibiting aconitase | Mitochondrial dysfunction |
Reactive Oxygen Species | Hydrogen peroxide generation via xanthine oxidase | Lipid peroxidation and oxidative stress |
Altered NF-κB Signaling | Inhibition of O-GlcNAcase hydrolase | Dysregulation of stress response pathways |
The DNA methylation pathway represents the most extensively characterized mechanism, where Streptozotocin's methylnitrosourea moiety generates carbonium ions that methylate DNA bases. This triggers hyperactivation of polyADP-ribose polymerase as part of DNA repair efforts, culminating in catastrophic depletion of cellular nicotinamide adenine dinucleotide and adenosine triphosphate stores [1]. Simultaneously, Streptozotocin functions as a nitric oxide donor, inhibiting mitochondrial aconitase and generating reactive oxygen species that overwhelm endogenous antioxidant defenses—particularly critical in beta cells which lack significant catalase and glutathione peroxidase activity [1] [5].
Streptozotocin's reproducible beta-cell cytotoxicity catalyzed its transition from chemotherapeutic agent to indispensable diabetogenic compound for metabolic research. By the early 1970s, standardized protocols emerged for inducing insulin-dependent diabetes in diverse animal models including rats, mice, monkeys, hamsters, rabbits, and guinea pigs [1] [3]. This transformation established Streptozotocin as the preferred agent over alloxan due to its superior beta-cell selectivity and reduced nephrotoxicity.
The refinement of diabetes induction protocols revealed critical strain- and species-specific sensitivities requiring dose optimization. Immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice required 150-200mg/kg doses for reliable diabetes induction versus 50-65mg/kg in Wistar rats [3] [5]. Research demonstrated that dose-response variability significantly affected model reproducibility: subdiabetogenic doses (100mg/kg) produced diabetes in only 10% of NSG mice, while 150mg/kg induced sustained hyperglycemia in 90% of animals without severe weight loss [3]. This precision dosing enabled predictable disease phenotypes while minimizing confounding systemic toxicity.
Table 3: Evolution of Streptozotocin Research Applications
Research Era | Primary Application | Scientific Impact |
---|---|---|
1960-1970 | Chemotherapeutic for pancreatic tumors | Established selective cytotoxicity in endocrine tissue |
1970-1980 | Monogenic diabetes induction in rodents | Enabled study of hyperglycemia pathophysiology |
1980-2000 | Polygenic T2D modeling (HFD/Streptozotocin) | Mimicked human insulin resistance + beta-cell loss |
2000-Present | Diabetic complication models | Facilitated nephropathy/neuropathy research |
2010-Present | Beta-cell transplantation platforms | Supported stem cell-derived beta cell functional validation |
The compound's research utility expanded dramatically through combination approaches. The high-fat diet/low-dose Streptozotocin model (35mg/kg in rats) emerged as a superior system for modeling human type 2 diabetes progression, where diet-induced insulin resistance synergizes with partial beta-cell loss to produce progressive hyperglycemia without ketosis [4]. This protocol recapitulated key features of prediabetes including impaired glucose tolerance, dyslipidemia, and compensatory hyperinsulinemia—addressing limitations of high-dose monotherapy that produced absolute insulin deficiency resembling type 1 diabetes [4].
Contemporary applications exploit Streptozotocin-induced diabetes for translational platforms including diabetic nephropathy models where 65mg/kg induces albuminuria and glomerular pathology within 4-8 weeks [5], and stem cell research where immunodeficient Streptozotocin-diabetic mice serve as recipients for human pluripotent stem cell-derived beta cell transplants [6]. The compound's irreversible beta-cell destruction creates a metabolically stable diabetic environment for evaluating graft function, establishing it as the gold standard for preclinical transplantation studies [6]. Furthermore, Streptozotocin's consistent induction of hyperglycemia-associated complications enabled mechanistic studies of secondary pathologies, positioning it as a versatile tool for probing molecular pathways across the diabetes spectrum.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0